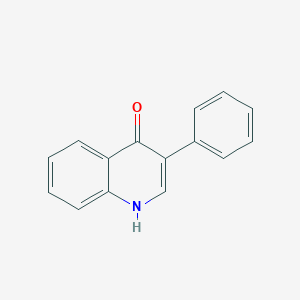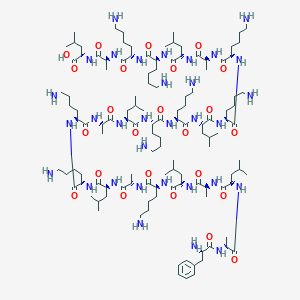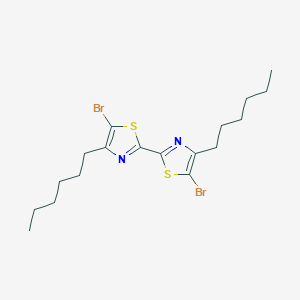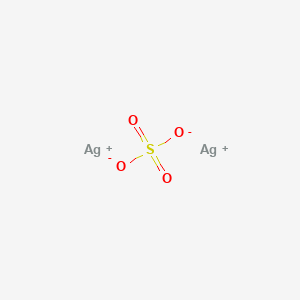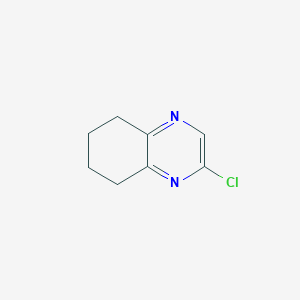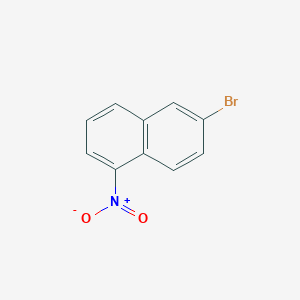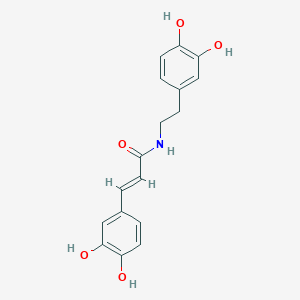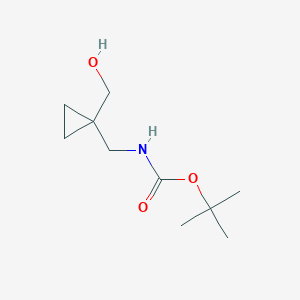
tert-Butyl ((1-(hydroxyméthyl)cyclopropyl)méthyl)carbamate
Vue d'ensemble
Description
“tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate” is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as N-BOC-1-Amino-cyclopropanemethanol, 1-(Boc-amino)cyclopropylmethanol, and TERT-BUTYL 1-(HYDROXYMETHYL)CYCLOPROPYLCARBAMATE .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a hydroxymethyl group, which is further attached to a carbamate group . The InChI code for this compound is1S/C9H17NO3/c1-8(2,3)13-7(12)10-9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 187.24 g/mol . It is a solid at room temperature . The melting point is reported to be 83°C .Mécanisme D'action
The mechanism of action of tBC is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the breakdown of drugs and other compounds. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
tBC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of drugs and other compounds in the body. It has also been found to inhibit the activity of other enzymes involved in drug metabolism, such as glucuronosyltransferase. In addition, tBC has been found to inhibit the activity of a variety of transporters, which can lead to increased levels of drugs and other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tBC in lab experiments has a number of advantages. It is relatively inexpensive and can be easily synthesized. It is also stable and can be stored for long periods of time. In addition, it is non-toxic and has a low potential for side effects.
The main limitation of tBC is that it is not very soluble in water. This can make it difficult to use in some experiments. In addition, tBC is not as potent as some other compounds and may not be effective in some experiments.
Orientations Futures
There are a number of potential future directions for the use of tBC in scientific research. It could be used in studies of drug metabolism and drug-target interactions. It could also be used in studies of drug transport and drug-receptor interactions. In addition, tBC could be used in studies of enzyme kinetics and biochemical pathways. Finally, tBC could be used in studies of drug pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Synthèse des anilines N-Boc protégées
Ce composé est utilisé dans la synthèse catalysée par le palladium des anilines N-Boc protégées . Les anilines N-Boc protégées sont des intermédiaires importants dans la synthèse de divers produits pharmaceutiques et autres composés biologiquement actifs.
Synthèse de pyrroles tétrasubstitués
Il est également utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés avec des groupes ester ou cétone en position C-3 . Les pyrroles sont une classe de composés organiques largement utilisés dans la synthèse de produits pharmaceutiques, d’agrochimiques et de colorants.
Production d’insecticides
Le tert-Butyl (1-(hydroxyméthyl)cyclopropyl)carbamate pourrait être converti en analogues spirocyclopropanés 14-CP et 14-CT de l’insecticide Thiaclopride . Le Thiaclopride est un insecticide néonicotinoïde efficace contre un large éventail d’insectes.
Synthèse d’analogues de l’Imidaclopride
Ce composé peut également être transformé en analogues spirocyclopropanés de l’Imidaclopride . L’Imidaclopride est un insecticide largement utilisé en agriculture pour lutter contre les insectes piqueurs tels que les pucerons, les aleurodes, les termites, les insectes des gazons, les insectes du sol et certains coléoptères.
Préparation de composés imidazolylalkylamine
[1-[(Boc-amino)méthyl]cyclopropyl]méthanol est utilisé comme réactif dans la préparation de composés imidazolylalkylamine pour l’inhibition de la glutaminyl cyclase humaine . La glutaminyl cyclase est une enzyme qui a été impliquée dans la pathogenèse de la maladie d’Alzheimer, ce qui en fait un domaine de recherche potentiellement important.
Propriétés
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(7-12)4-5-10/h12H,4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILLQJICWRVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470803 | |
| Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153248-46-5 | |
| Record name | tert-Butyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



